molecular formula C17H17NO3S B1208436 3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one

3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one

Cat. No. B1208436
M. Wt: 315.4 g/mol
InChI Key: SMUQXFJVORQVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-methoxyphenoxy)propyl]-1,3-benzothiazol-2-one is a member of benzothiazoles.

Scientific Research Applications

Fluorescent Probes Sensing pH and Metal Cations

One significant application of benzothiazole derivatives is in the development of fluorescent probes for sensing pH changes and metal cations. A study by Tanaka et al. (2001) demonstrated that benzoxazole and benzothiazole analogues exhibit sensitivity to pH changes and metal cations such as magnesium and zinc. This highlights their potential use in chemical sensing and imaging applications (Tanaka et al., 2001).

Antimicrobial and Antitumor Agents

Benzothiazole derivatives have also been explored for their antimicrobial and antitumor properties. Kaya et al. (2017) synthesized a series of hydrazide and oxadiazole derivatives using 3-methoxyphenol and evaluated their antimicrobial activity against various bacterial strains. Certain compounds exhibited significant inhibitory activity against tumor cell lines, demonstrating their potential as chemotherapeutic agents (Kaya et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives are effective corrosion inhibitors. Hu et al. (2016) synthesized two benzothiazole derivatives and studied their effect in inhibiting steel corrosion in acidic solutions. Their findings indicate that these derivatives can adsorb onto surfaces and provide significant corrosion protection (Hu et al., 2016).

properties

Product Name

3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

3-[3-(2-methoxyphenoxy)propyl]-1,3-benzothiazol-2-one

InChI

InChI=1S/C17H17NO3S/c1-20-14-8-3-4-9-15(14)21-12-6-11-18-13-7-2-5-10-16(13)22-17(18)19/h2-5,7-10H,6,11-12H2,1H3

InChI Key

SMUQXFJVORQVPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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